Propranolol-2-O-b-D-glucuronide
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Overview
Description
Propranolol-2-O-b-D-glucuronide is a metabolite of propranolol, a non-selective beta-adrenergic receptor antagonist commonly used to treat cardiovascular diseases such as hypertension and arrhythmia. This compound is formed through the glucuronidation of propranolol, a process that enhances the solubility and excretion of the drug .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propranolol-2-O-b-D-glucuronide is synthesized through the glucuronidation of propranolol. This process involves the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to propranolol . The reaction typically occurs in the liver, where UGT enzymes are abundant .
Industrial Production Methods: In an industrial setting, this compound can be produced using human liver microsomes or recombinant UGT enzymes. The reaction conditions include a buffer solution, cofactors such as magnesium chloride, and the substrate propranolol . The reaction is carried out at physiological pH and temperature to mimic the conditions in the human body .
Chemical Reactions Analysis
Types of Reactions: Propranolol-2-O-b-D-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide bond .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Conjugation: UDPGA, UGT enzymes, buffer solution, magnesium chloride.
Major Products:
Hydrolysis: Propranolol and glucuronic acid.
Conjugation: this compound.
Scientific Research Applications
Propranolol-2-O-b-D-glucuronide is used in various scientific research fields:
Chemistry: Studying the metabolism and pharmacokinetics of propranolol.
Biology: Investigating the role of UGT enzymes in drug metabolism.
Medicine: Understanding the excretion and detoxification processes of propranolol in the human body.
Industry: Developing improved drug formulations and delivery systems.
Mechanism of Action
Propranolol-2-O-b-D-glucuronide exerts its effects by enhancing the solubility and excretion of propranolol. The glucuronidation process increases the hydrophilicity of propranolol, facilitating its elimination via urine . The molecular targets involved in this process include UGT enzymes, which catalyze the transfer of glucuronic acid to propranolol .
Comparison with Similar Compounds
Properties
IUPAC Name |
3,4,5-trihydroxy-6-[1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO8/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCALHJGQCKATMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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